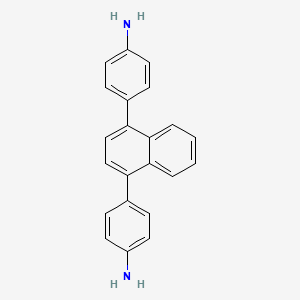
4,4'-(Naphthalene-1,4-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Naphthalene-1,4-diyl)dianiline is an organic compound with the molecular formula C22H18N2. It is characterized by the presence of two aniline groups attached to a naphthalene core. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-1,4-diyl)dianiline typically involves the reaction of 1,4-dibromonaphthalene with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction. The general reaction scheme is as follows:
1,4-Dibromonaphthalene+2AnilinePd catalyst4,4’-(Naphthalene-1,4-diyl)dianiline+2HBr
Industrial Production Methods
Industrial production of 4,4’-(Naphthalene-1,4-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Naphthalene-1,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(Naphthalene-1,4-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-(Naphthalene-1,4-diyl)dianiline involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Biphenyl-4,4’-diyl)dianiline: Similar structure but with a biphenyl core instead of a naphthalene core.
4,4’-(Anthracene-9,10-diyl)dianiline: Contains an anthracene core, leading to different electronic properties.
Uniqueness
4,4’-(Naphthalene-1,4-diyl)dianiline is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for certain applications where these properties are advantageous .
Biological Activity
4,4'-(Naphthalene-1,4-diyl)dianiline (also known as 1,4-diaminonaphthalene) is an organic compound that has garnered attention due to its potential biological activities. This compound features a naphthalene backbone with two amino groups, which can influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12N2
- Molecular Weight : 196.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. This compound can act as a potential inhibitor or modulator of several enzymes and receptors involved in critical biological pathways.
Antioxidant Activity
Research indicates that compounds containing naphthalene structures can exhibit antioxidant properties. The presence of amino groups may enhance this activity by donating electrons and neutralizing free radicals.
Mutagenic Potential
Studies have shown that naphthalene derivatives can possess mutagenic properties due to their ability to form reactive metabolites. For example, 1,4-diaminonaphthalene has been implicated in mutagenicity tests using the Ames test, where it showed positive results in certain strains of Salmonella .
Antibacterial Activity
Recent studies have evaluated the antibacterial effects of naphthalene derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Antifungal Activity
Similar to its antibacterial properties, naphthalene derivatives have shown antifungal activity. Compounds with structural similarities to this compound have been tested against fungi like Candida albicans, indicating potential therapeutic applications in treating fungal infections .
Case Studies and Research Findings
Properties
Molecular Formula |
C22H18N2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)naphthalen-1-yl]aniline |
InChI |
InChI=1S/C22H18N2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H,23-24H2 |
InChI Key |
NWKRSRZBBCHTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















